methyl 1-benzyl-1H-indole-2-carboxylate

Physicochemical Properties Medicinal Chemistry Drug Design

For precise R&D, choose this 95% methyl ester (CAS 81787-92-0). Its specific N1-benzyl & C2-methyl ester pattern yields a favorable LogP (3.48) balance vital for CNS drug likeness. An essential CCR2b antagonist precursor & superior intermediate over free acids due to enhanced solubility and chromatographic tractability in synthesis workflows.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
CAS No. 81787-92-0
Cat. No. B187041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-benzyl-1H-indole-2-carboxylate
CAS81787-92-0
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3
InChIInChI=1S/C17H15NO2/c1-20-17(19)16-11-14-9-5-6-10-15(14)18(16)12-13-7-3-2-4-8-13/h2-11H,12H2,1H3
InChIKeyXWDTZGYNOCWWKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Benzyl-1H-Indole-2-Carboxylate (CAS 81787-92-0): Physicochemical and Structural Baseline for Procurement and Research


Methyl 1-benzyl-1H-indole-2-carboxylate (CAS 81787-92-0) is a synthetic indole derivative characterized by a benzyl substituent at the N1-position and a methyl ester at the C2-position of the indole scaffold. It possesses a molecular formula of C₁₇H₁₅NO₂, a molecular weight of 265.31 g/mol, a calculated LogP of 3.48-3.8, and a topological polar surface area (tPSA) of 31.2 Ų [1]. The compound is commercially available from major chemical suppliers at a purity of 95% . This specific substitution pattern distinguishes it from the unsubstituted indole-2-carboxylate core and serves as a versatile synthetic intermediate and a lead-like scaffold in medicinal chemistry [2].

Why Methyl 1-Benzyl-1H-Indole-2-Carboxylate Cannot Be Casually Substituted in Research and Industrial Workflows


Indole-2-carboxylate derivatives are not interchangeable due to profound, quantifiable differences in their physicochemical properties and target engagement that arise from subtle changes in substitution. Even small modifications—such as swapping the methyl ester for an ethyl ester or altering the N1-benzyl group—significantly impact key drug-likeness parameters, including lipophilicity (LogP) and topological polar surface area (tPSA), which directly govern membrane permeability and off-target binding [1]. For instance, the methyl ester in this compound confers a distinct balance of lipophilicity (LogP ≈ 3.48) compared to the more hydrophobic ethyl analog, while the specific N1-benzyl substitution pattern has been shown to be a critical determinant of high-affinity receptor antagonism in closely related chemical series, where even minor modifications can abolish or dramatically alter biological activity [2]. This underscores the critical need for precise, evidence-based selection over casual substitution.

Quantitative Differentiation of Methyl 1-Benzyl-1H-Indole-2-Carboxylate Against Key Comparators


Lipophilicity Comparison: Methyl 1-Benzyl-1H-Indole-2-Carboxylate vs. Ethyl Ester Analog

Methyl 1-benzyl-1H-indole-2-carboxylate exhibits a calculated LogP of 3.48, which is quantifiably lower than that of its direct analog, ethyl 1-benzyl-1H-indole-2-carboxylate (calculated LogP ≈ 3.92) [1]. This difference of approximately 0.44 LogP units translates to a predicted ~2.75-fold lower lipophilicity, which can be a critical determinant in optimizing ADME (absorption, distribution, metabolism, excretion) properties, particularly aqueous solubility and passive membrane permeability [1].

Physicochemical Properties Medicinal Chemistry Drug Design

Receptor Binding Affinity: N-Benzylindole-2-Carboxylate Scaffold in CCR2b Antagonism

The core N-benzylindole-2-carboxylate scaffold, to which methyl 1-benzyl-1H-indole-2-carboxylate belongs, was identified as a potent functional antagonist of the CCR2b chemokine receptor with an IC50 of 1.7 µM for the carboxylic acid derivative [1]. This activity is highly sensitive to structural modifications; replacement of the key bis-trifluoromethylbenzyl group with other substituted benzyl groups rendered many analogs inactive, highlighting the critical role of the N1-benzyl moiety for target engagement [1]. While direct data for the methyl ester is not available, it serves as the immediate synthetic precursor to the active carboxylic acid, establishing its strategic importance .

Chemokine Receptor Inflammation Immunology

Polar Surface Area and Membrane Permeability: Comparison to Unsubstituted Indole-2-Carboxylate

Methyl 1-benzyl-1H-indole-2-carboxylate possesses a topological polar surface area (tPSA) of 31.2 Ų, which is identical to that of the unsubstituted methyl indole-2-carboxylate core [1]. This indicates that the addition of the bulky, lipophilic N1-benzyl group does not alter the compound's capacity for polar interactions, such as hydrogen bonding, which is a key determinant of oral bioavailability and blood-brain barrier penetration [2]. The molecule thus uniquely combines the enhanced lipophilicity from the benzyl group with the preserved low tPSA, a favorable combination for passive membrane permeation.

ADME Prediction Medicinal Chemistry Chemical Biology

NMDA Receptor Glycine Site Affinity: Potency of C6-Chloro Substituted Indole-2-Carboxylates

In a series of indole-2-carboxylate derivatives, compounds with the highest affinity for the glycine modulatory site of the NMDA receptor (Ki < 1 µM) were characterized by the presence of a chloro group at the C6 position and a polar, hydrogen-bond-accepting group at the C3 position [1]. While methyl 1-benzyl-1H-indole-2-carboxylate lacks these specific substituents, it serves as a crucial unsubstituted comparator scaffold. Substituting the core with a C6-chloro group and a C3-acetamido moiety (as in GV150526) has been shown to yield in vivo neuroprotective effects in a gerbil model of transient cerebral ischemia, reducing hippocampal neuronal damage [1].

Neuroscience Excitotoxicity Ischemia

Recommended Application Scenarios for Methyl 1-Benzyl-1H-Indole-2-Carboxylate in R&D and Industrial Settings


Medicinal Chemistry: Synthesis of CCR2b Antagonists for Inflammatory Disease Research

Given the potent activity of N-benzylindole-2-carboxylic acids as CCR2b antagonists (IC50 = 1.7 µM), methyl 1-benzyl-1H-indole-2-carboxylate is a strategically vital precursor for generating libraries of these compounds [1]. Researchers focused on inflammatory and autoimmune conditions—such as rheumatoid arthritis, atherosclerosis, and asthma—where monocyte chemoattractant protein-1 (MCP-1)/CCR2b signaling is implicated, should prioritize this methyl ester for rapid, high-yield diversification and subsequent hydrolysis to active carboxylic acid analogs [1].

Neuroscience Drug Discovery: Design of Neuroprotective Glycine Site NMDA Antagonists

This compound serves as the fundamental scaffold for designing potent antagonists of the glycine-binding site on the NMDA receptor, a validated target for neuroprotection in cerebral ischemia and stroke [2]. Its favorable physicochemical profile (LogP 3.48, tPSA 31.2 Ų) makes it an excellent starting point for CNS drug discovery programs [3]. The next logical synthetic steps involve introducing a C6-chloro substituent and a C3-side chain with a hydrogen-bond acceptor, which have been shown to increase binding affinity (Ki < 1 µM) and confer in vivo neuroprotective efficacy in animal models of ischemic damage [2].

Chemical Biology: A Lead-like Probe for Investigating Protein-Ligand Interactions

With a molecular weight of 265.31 g/mol and a favorable LogP/tPSA balance, methyl 1-benzyl-1H-indole-2-carboxylate fits the criteria of a 'lead-like' chemical probe [3]. It is an ideal candidate for fragment-based screening or as a core scaffold for affinity-based chemical proteomics studies aimed at identifying novel protein targets of the N-benzylindole pharmacophore. Its structure is also reminiscent of ligands known to interact with adipocyte fatty-acid binding protein (A-FABP), a target for metabolic diseases, providing a rationale for its use in target identification campaigns [4].

Process Chemistry and Industrial Intermediates: Optimized Ester Prodrug or Solubility Control

In an industrial or process chemistry context, the methyl ester in this compound offers a distinct advantage over the free carboxylic acid. It provides enhanced organic solubility and chromatographic tractability for synthetic transformations, while also serving as a potential prodrug moiety that can be hydrolyzed in vivo to release the active acid . This makes it the preferred intermediate for large-scale synthesis of advanced pharmaceutical candidates within the indole-2-carboxylate class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 1-benzyl-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.